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Compound of Interest

Compound Name: 2-Methoxy-8-methylquinoline

Cat. No.: B1456127

Introduction: Situating 2-Methoxy-8-methylquinoline
in Chemical Research

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, prized for
their versatile biological activities and unique photophysical properties. Within this vast
chemical family, substituted quinolines offer a playground for fine-tuning molecular properties.
2-Methoxy-8-methylquinoline is a distinct isomer in the methoxymethylquinoline series,
where the precise placement of the methoxy and methyl groups on the quinoline ring dictates
its chemical reactivity, stereoelectronics, and potential biological interactions.

This guide provides a comprehensive technical overview of 2-Methoxy-8-methylquinoline,
focusing on its core identification, structural characteristics, synthesis pathways, and predicted
analytical profile. Acknowledging the specificity of this molecule, this paper will also draw upon
established principles and data from closely related structural analogs to provide a robust and
scientifically grounded resource for researchers.

Part 1: Core Identification and Physicochemical
Properties

The unambiguous identification of a chemical entity is paramount for reproducible research and
regulatory compliance. The Chemical Abstracts Service (CAS) number is a universal and
unique identifier for chemical substances.
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The definitive CAS Registry Number for 2-Methoxy-8-methylquinoline is 885687-65-0.[1][2] It
is crucial to distinguish this from its isomers, such as 8-Methoxy-2-methylquinoline (CAS 3033-
80-5), as the positional difference of the substituents dramatically alters the compound's
properties.[3]

Physicochemical Data Summary

A summary of the key physicochemical properties for 2-Methoxy-8-methylquinoline is
presented below. These values are essential for experimental design, including solvent
selection, reaction temperature, and purification strategies.

Property Value Source

~INVALID-LINK--[1], --

CAS Number 885687-65-0

INVALID-LINK--[2]
Molecular Formula C11H11NO --INVALID-LINK--[1]
Molecular Weight 173.21 g/mol --INVALID-LINK--[1]
MDL Number MFCD16660313 --INVALID-LINK--[1]

Part 2: Synthesis Strategies and Methodologies

While specific, peer-reviewed synthesis protocols for 2-Methoxy-8-methylquinoline are not
abundantly available in the literature, its structure lends itself to established synthetic routes for
quinoline derivatives. The choice of strategy is often dictated by the availability of starting
materials and the desired scale of the reaction.

Conceptual Synthesis Workflow

A logical and common approach for synthesizing substituted quinolines like 2-Methoxy-8-
methylquinoline involves the cyclization of an appropriately substituted aniline with a carbonyl
compound. The following diagram illustrates a generalized workflow.
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Caption: Generalized workflow for the synthesis of 2-Methoxy-8-methylquinoline.
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Exemplary Protocol: Modified Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines. A plausible adaptation for 2-
Methoxy-8-methylquinoline is detailed below.

Objective: To synthesize 2-Methoxy-8-methylquinoline from 2-methoxy-3-methylaniline.

Materials:

2-Methoxy-3-methylaniline (starting material)
e Glycerol

» Concentrated Sulfuric Acid

e Aniline (as a moderator)

e Ferrous sulfate (to control reaction vigor)

e Sodium hydroxide solution (for neutralization)
e Dichloromethane (for extraction)

e Anhydrous sodium sulfate (for drying)
 Silica gel (for chromatography)

Step-by-Step Protocol:

o Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and
a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol. The mixture should
be stirred and cooled in an ice bath.

o Addition of Reactants: To the cooled acid-glycerol mixture, slowly add 2-methoxy-3-
methylaniline, followed by a small amount of aniline and ferrous sulfate.

o Cyclization: Heat the mixture gradually to approximately 130-140°C. The reaction is
exothermic and should be carefully controlled. Maintain this temperature for 3-4 hours.
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o Work-up: After cooling, dilute the reaction mixture with water and carefully neutralize with a
concentrated sodium hydroxide solution until alkaline. This step should be performed in a
well-ventilated fume hood due to the heat generated.

o Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product
with dichloromethane (3 x 50 mL).

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,
filter, and remove the solvent under reduced pressure using a rotary evaporator.

 Purification: The crude product can be purified by column chromatography on silica gel using
a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-
Methoxy-8-methylquinoline.

Part 3: Predicted Spectroscopic Profile

Direct experimental spectroscopic data for 2-Methoxy-8-methylquinoline is not readily
available in public databases. However, a reliable prediction of its spectral characteristics can
be made based on the analysis of structurally similar compounds.[4] This predicted data is
invaluable for confirming the identity and purity of the synthesized compound.

Predicted *H and **C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the
structure of organic molecules.

Predicted *H NMR
Data

Predicted 3C NMR
Data

Chemical Shift (d)

Chemical Shift (d)

Assignment Assignment
ppm ppm
~26 -CHs (s, 3H) ~20 -CHs
~4.0 -OCHs (s, 3H) ~ 56 -OCHs
~7.0-7.6 Aromatic-H (m, 4H) ~115-140 Aromatic C-H
~8.0 Aromatic-H (d, 1H) ~ 145-160 Aromatic C-N, C-O
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Note: Predicted shifts are relative to TMS in CDCls. Multiplicity: s = singlet, d = doublet, m =
multiplet.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm~?) Assignment

~ 3050-3000 C-H stretch (aromatic)

~ 2950-2850 C-H stretch (aliphatic -CHs, -OCHs3)

~ 1600, 1500, 1450 C=C and C=N stretching (quinoline ring)
~1250-1200 C-O-C stretch (aryl ether)

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule.

e Molecular lon (M*): m/z = 173.08, corresponding to the molecular weight of C11H11NO.

o Key Fragmentation: Expect losses of -CHs (m/z 158) and -OCHs (m/z 142) radicals, which
are common fragmentation pathways for methyl and methoxy-substituted aromatic
compounds.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Methoxy-8-methylquinoline is not widely
available, the hazard profile can be inferred from related quinoline derivatives.[5][6][7][8]
Quinolines as a class should be handled with care.

General Safety Precautions

o Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety
glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]
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« Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid
inhalation of any dust or vapors.[8]

« Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

[6]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials.

Hazard Identification (Based on Analogs)

o Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5]
« Irritation: May cause skin, eye, and respiratory tract irritation.[8]

The following diagram outlines the standard response protocol in case of accidental exposure.

Accidental Exposure to
2-Methoxy-8-methylquinoline

NS

Skin Contact: Eye Contact: Inhalation: Ingestion:
Wash with soap & water. Rinse with water for 15 min. Move to fresh air. Do NOT induce vomiting.

Seek Immediate
Medical Attention

Provide SDS/Compound Info
to Medical Personnel

Click to download full resolution via product page
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Caption: Emergency response workflow for accidental exposure.

Conclusion

2-Methoxy-8-methylquinoline (CAS 885687-65-0) is a valuable, yet specific, member of the
quinoline family. This guide has provided a foundational technical overview, from its core
identification to synthesis strategies and predicted analytical data, to empower researchers in
their work. While leveraging data from analogous structures is a scientifically sound approach
in the absence of direct experimental reports, it remains imperative for researchers to perform
their own analytical characterization to validate the identity and purity of their materials. The
methodologies and data presented herein serve as a robust starting point for the safe and
effective use of 2-Methoxy-8-methylquinoline in pioneering research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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